

Application Notes and Protocols for EM164 Antibody in Neuroblastoma Research

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Compound of Interest

Compound Name: Antitumor agent-164

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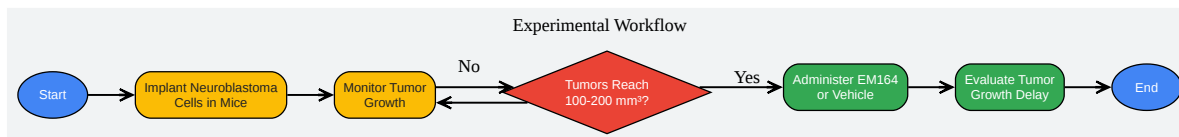
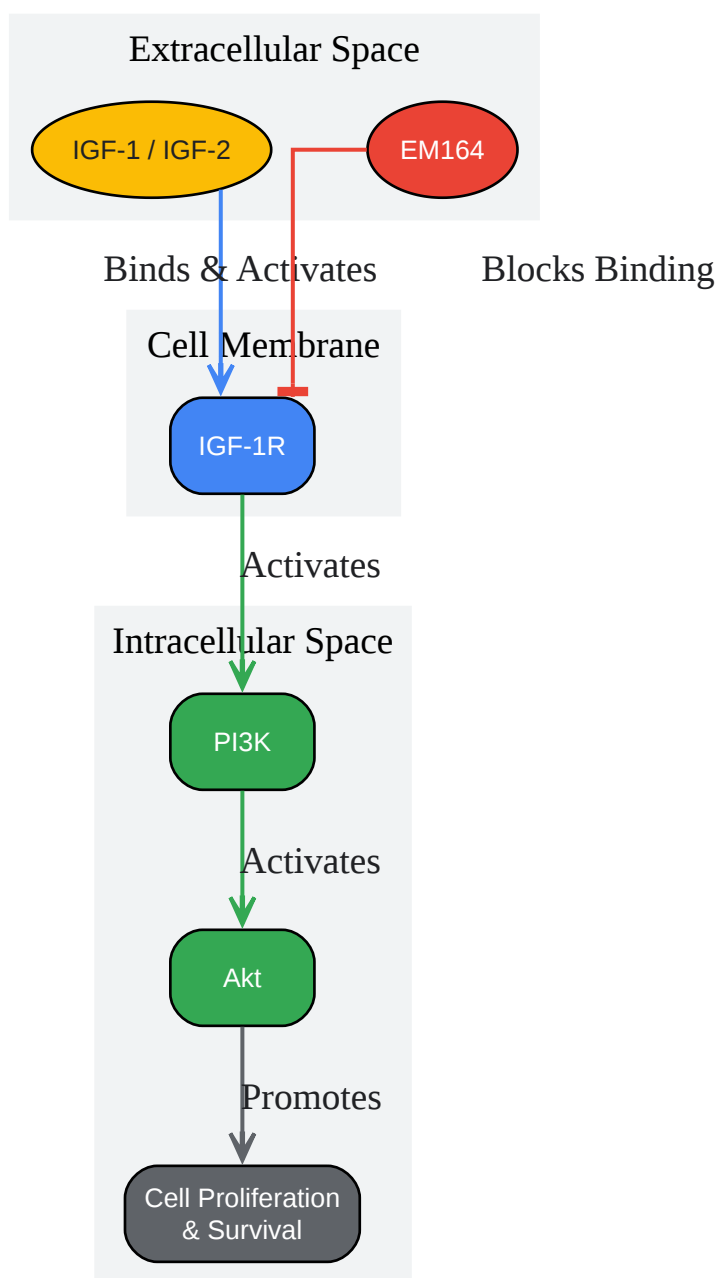
Introduction

EM164, a murine monoclonal antibody also known as AVE1642 in its humanized form, is an antagonist of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, the IGF-1R signaling pathway is frequently implicated in tumor cell proliferation, survival, and metastasis.[3][4] EM164 specifically binds to IGF-1R, thereby inhibiting the binding of its ligands, IGF-1 and IGF-2, and subsequently blocking downstream pro-survival signaling pathways such as PI3K/Akt and MAPK.[5][6] This document provides detailed protocols for preclinical evaluation of EM164 in neuroblastoma models, based on published research.

Mechanism of Action: Targeting the IGF-1R Pathway

The Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in normal growth and development, but its dysregulation is a key driver in many cancers, including neuroblastoma.[3] The binding of IGF-1 and IGF-2 to the IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its tyrosine kinase domain. This initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/Raf/MAPK pathways, which promote cell proliferation, growth, and survival, while inhibiting apoptosis.[6]

EM164 acts as a competitive inhibitor, binding with high affinity to the extracellular domain of IGF-1R and preventing the binding of IGF-1 and IGF-2.^[5] This blockade of ligand binding inhibits receptor autophosphorylation and activation of the downstream signaling cascades. A key advantage of EM164 is its specificity for IGF-1R, without significant cross-reactivity with the insulin receptor (IR), which helps in minimizing metabolic side effects.^{[5][7]}



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